2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Description
2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-18-8-6-17(7-9-18)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDYKRWAZIPSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidinone core.
Attachment of the Benzylpiperazine Moiety: This step usually involves a nucleophilic substitution reaction where the benzylpiperazine group is attached to the pyrimidinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one: Lacks the fluorine atom, which might affect its biological activity.
2-(4-methylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one: Has a methyl group instead of a benzyl group, potentially altering its pharmacological properties.
Uniqueness
The presence of both the benzylpiperazine and fluorophenyl groups in 2-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
